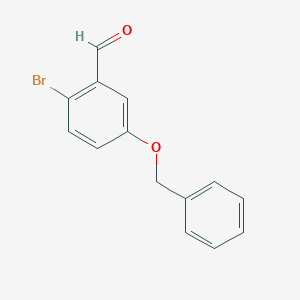
5-(Benzyloxy)-2-bromobenzaldehyde
概要
説明
5-(Benzyloxy)-2-bromobenzaldehyde, also known as 5-Bromo-2-benzyloxybenzaldehyde, is a compound of interest due to its potential applications in scientific research. This compound is a member of the benzaldehyde family, which is a type of aldehyde, and is often used as a starting material for the synthesis of other compounds. It has been studied for its potential uses in laboratory experiments and for its biochemical and physiological effects.
科学的研究の応用
Synthesis and Chemical Reactions
5-(Benzyloxy)-2-bromobenzaldehyde plays a significant role in various chemical syntheses and reactions. It has been utilized in the synthesis of substituted 2-bromobenzaldehydes, demonstrating its versatility in chemical transformations. The palladium-catalyzed ortho-bromination of benzaldehydes is a pivotal step in this process, highlighting its importance in creating diverse brominated compounds (Dubost et al., 2011). Additionally, 5-(Benzyloxy)-2-bromobenzaldehyde is involved in the formation of aromatic hydroxylation products, playing a critical role in the conversion of bromobenzaldehydes to hydroxybenzaldehydes (Sinhababu & Borchardt, 1983).
Palladium-Catalyzed Reactions
The compound has been extensively used under palladium-catalyzed conditions. Its application in the synthesis of 1-aryl-1H-indazoles through the reaction with arylhydrazines is noteworthy. This highlights its role in producing compounds with potential biological and medicinal applications (Cho et al., 2004).
Novel Applications
The molecule has found use in the discovery of CCR5 receptor antagonists, demonstrating its significance in pharmaceutical research. It has been identified as a key component in the synthesis of guanylhydrazone derivatives, which are vital in the development of new medicinal compounds (Wei et al., 2007).
Structural and Crystallography Studies
Its involvement in crystallography studies is also of importance. The compound has been used in the synthesis of various intermediates in drug discovery, aiding in the understanding of molecular structures and interactions (Li et al., 2012).
Miscellaneous Applications
Other diverse applications include its role in the Friedländer approach for incorporating bromoquinoline into novel chelating ligands, showcasing its utility in creating complex organic structures (Hu et al., 2003), and in the synthesis of non-peptide small molecular antagonist benzamide derivatives, further exemplifying its relevance in medicinal chemistry (Bi, 2015).
特性
IUPAC Name |
2-bromo-5-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBOCIQJROMWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446579 | |
| Record name | 5-(Benzyloxy)-2-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-bromobenzaldehyde | |
CAS RN |
85604-06-4 | |
| Record name | 5-(Benzyloxy)-2-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


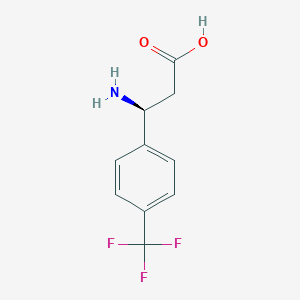
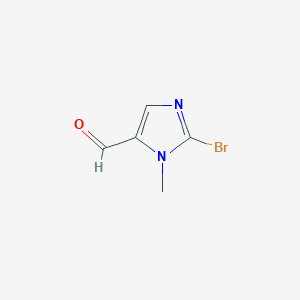
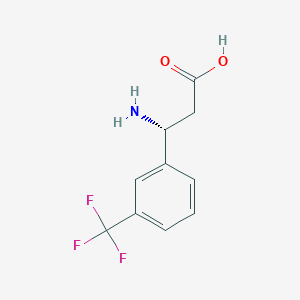
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B113032.png)
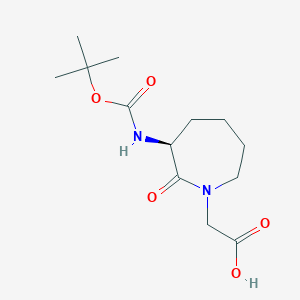
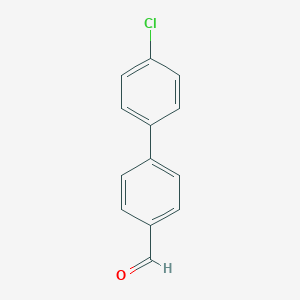
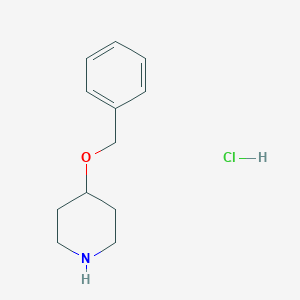
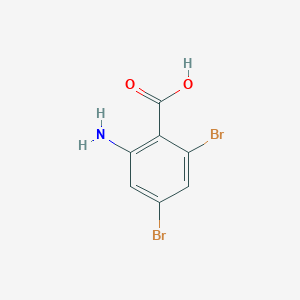
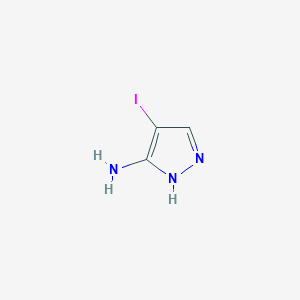
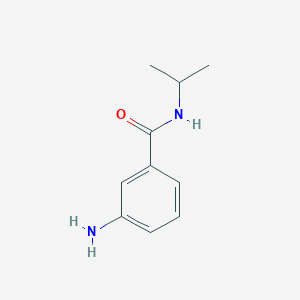


![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)
